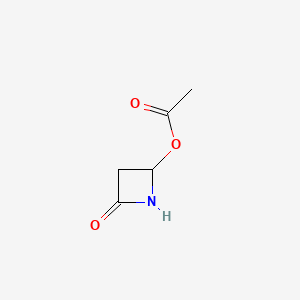

4-Acetoxy-2-azetidinone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Acetoxy-2-azetidinone involves various methods, including cyclization reactions. One common approach is the reaction of an appropriate precursor with acetic anhydride or acetyl chloride. The resulting product undergoes intramolecular cyclization to form the azetidinone ring. Detailed synthetic pathways and optimization strategies have been explored in the literature .

Applications De Recherche Scientifique

Preparation of Carbapenem and Penem Antibiotics

4-Acetoxy-2-azetidinone is used in the synthesis of carbapenem and penem antibiotics . It’s a practical approach that avoids the tedious and costly column chromatographic or recrystallized separation steps for diastereomers . This makes the process more economical for large-scale production .

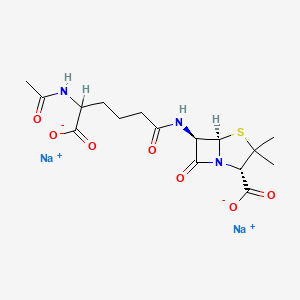

Synthesis of Thienamycin

Optically pure 4-acetoxy-3-[(1’R-tert-butyldimethylsilyloxy)ethyl]-2-azetidinone, a derivative of 4-Acetoxy-2-azetidinone, is an important intermediate for the synthesis of thienamycin .

Synthesis of Carbapenem Derivatives

4-Acetoxy-2-azetidinone and its derivatives are well known to be highly versatile intermediates for the synthesis of carbapenem derivatives .

Synthesis of Novel Antibiotics

4-Acetoxy-2-azetidinone is used in the synthesis of novel antibiotics that might defeat bacterial resistance .

Synthesis of Derivatized Cyclopentenes

4-Acetoxy-2-azetidinone is used in the synthesis of derivatized cyclopentenes with high regio- and diastereoselectivity .

Synthesis of Anti-Inflammatory Agents

4-Acetoxy-2-azetidinone is used as a heterocyclic synthon for the synthesis of anti-inflammatory agents .

Orientations Futures

Propriétés

IUPAC Name |

(4-oxoazetidin-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-3(7)9-5-2-4(8)6-5/h5H,2H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYMQQDJCUHKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20951247 | |

| Record name | 4-Hydroxy-2,3-dihydroazet-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetoxy-2-azetidinone | |

CAS RN |

28562-53-0 | |

| Record name | 4-Acetoxy-2-azetidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28562-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxoazetidinium 4-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028562530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2,3-dihydroazet-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxoazetidinium 4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-acetoxy-2-azetidinone?

A1: The molecular formula of 4-acetoxy-2-azetidinone is C5H7NO3, and its molecular weight is 129.13 g/mol.

Q2: Are there any characteristic spectroscopic data available for 4-acetoxy-2-azetidinone?

A2: While the provided abstracts do not delve into detailed spectroscopic data, 4-acetoxy-2-azetidinone can be characterized using techniques like 1H NMR, 13C NMR, IR, and mass spectrometry. []

Q3: What is the significance of 4-acetoxy-2-azetidinone in organic synthesis?

A3: 4-Acetoxy-2-azetidinone acts as a crucial precursor in the synthesis of carbapenem and penem antibiotics. Its structure allows for various modifications at the C-4 position, leading to diverse β-lactam derivatives. []

Q4: How does the acetoxy group at the C-4 position contribute to the synthetic utility of this compound?

A4: The acetoxy group acts as a leaving group, facilitating nucleophilic substitution reactions with various reagents. This allows for the introduction of different substituents at the C-4 position, crucial for developing novel β-lactam analogs. [, ]

Q5: What are some common reactions employed for the functionalization of 4-acetoxy-2-azetidinone?

A5: Several reactions have been explored, including:

- Indium-mediated allylation: This reaction utilizes indium and allylic bromides to introduce allyl groups at the C-4 position, offering good yields under mild conditions. []

- Palladium/Indium-catalyzed allylation: This method employs a palladium catalyst and indium iodide to generate allylindium species in situ, leading to the formation of highly functionalized carbocyclic scaffolds. []

- Reaction with lithium enolates: This reaction allows for the introduction of various alkyl groups at the C-4 position, including those derived from benzophenone imine of glycine esters. [, ]

- Reformatsky reaction: This reaction utilizes zinc to promote the addition of α-haloesters to the carbonyl group of 4-acetoxy-2-azetidinone, enabling the synthesis of β-hydroxy esters. []

- Propargylation: Using 3-methyl-1-tributylstannylallene in the presence of a Lewis acid enables the introduction of a propargyl group at the C-4 position, a key step in synthesizing 1β-methylcarbapenem. []

Q6: Can you provide examples of specific transformations of 4-acetoxy-2-azetidinone to access important intermediates or target compounds?

A6:

- (3R,4R)-4-Acetoxy-3-[(1'R-tert-butyldimethylsilyloxy)ethyl]-2-azetidinone, a versatile synthon for carbapenems and penems, can be synthesized from L-threonine through a double azetidinone ring formation strategy. []

- The synthesis of dethiathienamycin has been achieved starting from (3S,4R)-4-allyl-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone, showcasing the versatility of 4-acetoxy-2-azetidinone as a starting point for complex carbapenem synthesis. []

- 4-Acetoxy-2-azetidinone can be converted to 4-alkenyloxy, 4-(N-allyltoluene-4-sulfonamido), 4-(allylthio), and 4-alkenyl-2-azetidinone systems, which are valuable intermediates in the synthesis of mono-, bi-, and tricyclic β-lactam arrays. []

Q7: What is the significance of stereocontrol in reactions involving 4-acetoxy-2-azetidinone?

A7: The stereochemistry of the substituents on the azetidinone ring significantly influences the biological activity of β-lactam antibiotics. Controlling the stereochemistry during the synthesis of these compounds is crucial for obtaining the desired biological properties.

Q8: Are there any strategies to achieve diastereoselectivity in reactions with 4-acetoxy-2-azetidinone?

A8:

- Employing tin(II) enolates of 3-acyl C-4-chiral 1,3-thiazolidine-2-thiones in alkylation reactions with 4-acetoxy-2-azetidinone has demonstrated high diastereoselectivity. []

- The choice of Lewis acid in the propargylation reaction with 3-methyl-1-tributylstannylallene can influence the diastereoselectivity of the product formation. []

Q9: What factors influence the diastereoselectivity of reactions involving 4-acetoxy-2-azetidinone?

A9:

- Steric hindrance: The size and orientation of the substituents on both the 4-acetoxy-2-azetidinone and the incoming nucleophile can significantly impact the diastereoselectivity. []

- Lewis acid choice: Different Lewis acids can coordinate to the carbonyl group of 4-acetoxy-2-azetidinone and the incoming nucleophile, influencing the transition state and the resulting stereochemistry. [, ]

- Reaction conditions: Factors like temperature, solvent, and additives can impact the reaction pathway and influence the diastereomeric ratio of the products. []

Q10: What is the biological relevance of 4-acetoxy-2-azetidinone derivatives?

A10: Derivatives of 4-acetoxy-2-azetidinone, specifically those containing the β-lactam ring, exhibit potent antibacterial activity. They target bacterial transpeptidases, enzymes essential for cell wall synthesis. []

Q11: Can you provide examples of β-lactam antibiotics derived from 4-acetoxy-2-azetidinone?

A11: Thienamycin, imipenem, meropenem, and doripenem are examples of clinically important carbapenem antibiotics synthesized using 4-acetoxy-2-azetidinone as a key building block. []

Q12: How does the structure of 4-acetoxy-2-azetidinone derivatives relate to their biological activity?

A12: Modifications at the C-4 position of the azetidinone ring can significantly impact the following:

- Pharmacokinetic properties: Changes in lipophilicity, solubility, and metabolic stability can be influenced by the nature of the C-4 substituent, impacting the drug's absorption, distribution, metabolism, and excretion. []

- Spectrum of activity: Different substituents can alter the drug's affinity for various bacterial transpeptidases, influencing its effectiveness against different bacterial strains. []

- Resistance profile: Structural modifications can help overcome existing resistance mechanisms or potentially reduce the likelihood of developing new resistance. []

Q13: What are some future directions in research involving 4-acetoxy-2-azetidinone?

A13:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[[(3,4-dimethylanilino)-oxomethyl]amino]phenyl]-N-methylacetamide](/img/structure/B1196078.png)